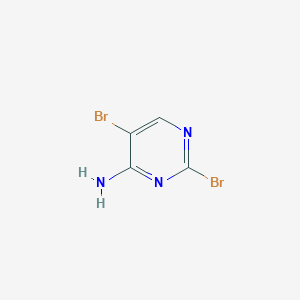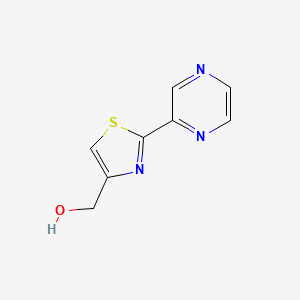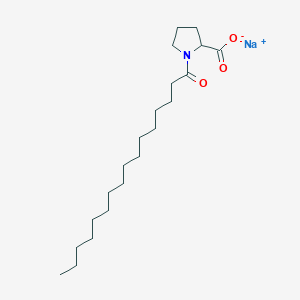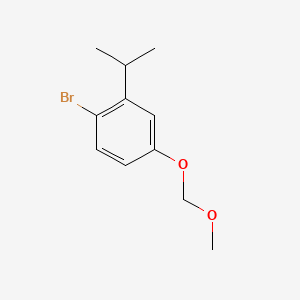
N-(4,6-dimethylpyrimidin-2-yl)-N',N'-dimethylethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-dimethylpyrimidin-2-yl)-N’,N’-dimethylethane-1,2-diamine is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-N’,N’-dimethylethane-1,2-diamine typically involves the condensation of 4,6-dimethylpyrimidine-2-amine with N,N-dimethylethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol and may require a catalyst to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure efficient production.
化学反応の分析
Types of Reactions
N-(4,6-dimethylpyrimidin-2-yl)-N’,N’-dimethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4,6-dimethylpyrimidin-2-yl)-N’,N’-dimethylethane-1,2-diamine oxide, while substitution reactions may produce various substituted derivatives.
科学的研究の応用
N-(4,6-dimethylpyrimidin-2-yl)-N’,N’-dimethylethane-1,2-diamine has several scientific research applications:
Biology: Investigated for its potential as a corrosion inhibitor for mild steel in acidic environments.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of various organic compounds and materials.
作用機序
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-N’,N’-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. For instance, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion. The compound’s molecular structure allows it to interact with metal ions and other reactive species, thereby inhibiting corrosion processes .
類似化合物との比較
Similar Compounds
N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide: Another pyrimidine derivative with similar structural features.
N,N′-bis(4,6-dimethylpyrimidin-2-yl)pyromellitic diimide: A compound with two pyrimidine rings, used in organic electronic materials.
Uniqueness
N-(4,6-dimethylpyrimidin-2-yl)-N’,N’-dimethylethane-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
特性
分子式 |
C10H18N4 |
|---|---|
分子量 |
194.28 g/mol |
IUPAC名 |
N-(4,6-dimethylpyrimidin-2-yl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C10H18N4/c1-8-7-9(2)13-10(12-8)11-5-6-14(3)4/h7H,5-6H2,1-4H3,(H,11,12,13) |
InChIキー |
QBKUAHGJUJLUPK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)NCCN(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-bromoacetamide](/img/structure/B13897499.png)

![2-Chloro-7-(P-tolylsulfonyl)pyrrolo[2,3-D]pyrimidine](/img/structure/B13897523.png)

![1-[2-(4-chlorophenyl)-1H-imidazol-5-yl]Ethanone](/img/structure/B13897544.png)

![[8-Acetyloxy-5,6,14-trihydroxy-7,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B13897560.png)




![(6-(2-[2-(4-Fluorophenyl)-4-(2-hydroxyphenylcarbamoyl)-5-isopropyl-3-phenylpyrrol-1-yl]ethyl)-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic acid tert-butyl ester](/img/structure/B13897593.png)


